molecular formula C20H22O5 B1153280 4-O-Demethylkadsurenin D CAS No. 127179-70-8

4-O-Demethylkadsurenin D

Cat. No.: B1153280
CAS No.: 127179-70-8
M. Wt: 342.4 g/mol
InChI Key:
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Description

4-O-Demethylkadsurenin D is a natural product that belongs to the lignan family. It is primarily found in the leaves of Magnolia ovata.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylkadsurenin D typically involves the extraction from natural sources such as Magnolia ovata. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: large-scale extraction and purification techniques similar to those used in laboratory settings can be employed to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: 4-O-Demethylkadsurenin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-O-Demethylkadsurenin D has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of lignans and their derivatives.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 4-O-Demethylkadsurenin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in regulating cellular redox balance and inflammatory responses .

Comparison with Similar Compounds

  • 4-O-Demethylisokadsurenin D
  • Kadsurenin D
  • Isokadsurenin D
  • Denudadione C
  • Denudanolide A
  • 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione
  • Futoenone
  • Maglifloenone

Comparison: 4-O-Demethylkadsurenin D is unique due to its specific structural features and biological activities. Compared to its analogs, it has distinct chemical properties that make it suitable for specific research applications. For instance, its higher solubility in organic solvents like chloroform and dichloromethane makes it easier to work with in various experimental setups .

Properties

IUPAC Name

(1S,5S,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDGHCWVZXPFP-GLRCHQFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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